Cas no 2034481-56-4 (N'-[5-hydroxy-3-(thiophen-2-yl)pentyl]-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide)

N'-[5-hydroxy-3-(thiophen-2-yl)pentyl]-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide is a specialized organic compound featuring a hybrid structure incorporating thiophene, oxazole, and hydroxyalkyl functionalities. Its unique molecular architecture, combining heterocyclic motifs with a flexible linker, suggests potential utility in medicinal chemistry and materials science. The presence of both polar (hydroxy, amide) and aromatic (thiophene, oxazole) groups enhances solubility and binding interactions, making it a candidate for targeted applications. The compound’s modular design allows for further derivatization, offering versatility in synthetic pathways. Its well-defined structure and functional group compatibility may support research in bioactive molecule development or advanced material synthesis.
N'-[5-hydroxy-3-(thiophen-2-yl)pentyl]-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide structure
2034481-56-4 structure
Product Name:N'-[5-hydroxy-3-(thiophen-2-yl)pentyl]-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide
CAS No:2034481-56-4
MF:C15H19N3O4S
MW:337.394062280655
CID:5351258
Update Time:2025-06-13

N'-[5-hydroxy-3-(thiophen-2-yl)pentyl]-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide Chemical and Physical Properties

Names and Identifiers

    • N1-(5-hydroxy-3-(thiophen-2-yl)pentyl)-N2-(5-methylisoxazol-3-yl)oxalamide
    • N-(5-hydroxy-3-thiophen-2-ylpentyl)-N'-(5-methyl-1,2-oxazol-3-yl)oxamide
    • N'-[5-hydroxy-3-(thiophen-2-yl)pentyl]-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide
    • Inchi: 1S/C15H19N3O4S/c1-10-9-13(18-22-10)17-15(21)14(20)16-6-4-11(5-7-19)12-3-2-8-23-12/h2-3,8-9,11,19H,4-7H2,1H3,(H,16,20)(H,17,18,21)
    • InChI Key: DBCSLEUXGSCOEB-UHFFFAOYSA-N
    • SMILES: S1C=CC=C1C(CCO)CCNC(C(NC1C=C(C)ON=1)=O)=O

Computed Properties

  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 7
  • Complexity: 410
  • XLogP3: 1.5
  • Topological Polar Surface Area: 133

N'-[5-hydroxy-3-(thiophen-2-yl)pentyl]-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
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F6203-0841-2μmol
N'-[5-hydroxy-3-(thiophen-2-yl)pentyl]-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide
2034481-56-4
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$57.0 2023-09-09
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Additional information on N'-[5-hydroxy-3-(thiophen-2-yl)pentyl]-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide

N'-[5-hydroxy-3-(thiophen-2-yl)pentyl]-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide (CAS No. 2034481-56-4): A Comprehensive Overview

N'-[5-hydroxy-3-(thiophen-2-yl)pentyl]-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide, identified by its CAS number 2034481-56-4, is a compound of significant interest in the field of pharmaceutical chemistry and biochemistry. This molecule, characterized by its unique structural features, has garnered attention due to its potential applications in drug development and therapeutic interventions. The presence of functional groups such as the hydroxyl group, thiophene ring, and oxazole moiety contributes to its diverse chemical properties and reactivity, making it a valuable candidate for further exploration.

The compound's structure consists of a pentyl chain linked to a diamide backbone, with substituents that enhance its pharmacological profile. The 5-hydroxy group introduces hydrophilicity, while the thiophen-2-yl moiety contributes to aromaticity and potential interactions with biological targets. The 5-methyl-1,2-oxazol-3-yl group adds another layer of complexity, enabling various chemical modifications and biological activities. These structural elements collectively contribute to the compound's potential as a pharmacophore in the design of novel therapeutic agents.

In recent years, there has been a growing interest in the development of molecules that can modulate biological pathways associated with diseases such as cancer, inflammation, and neurodegenerative disorders. The unique structural features of N'-[5-hydroxy-3-(thiophen-2-yl)pentyl]-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide make it a promising candidate for such applications. Research has indicated that compounds with similar structural motifs exhibit inhibitory effects on key enzymes and receptors involved in disease progression.

One of the most compelling aspects of this compound is its potential to interact with biological targets in multiple ways. The hydroxyl group can participate in hydrogen bonding interactions, enhancing binding affinity to protein receptors. The thiophene ring can engage in π-stacking interactions, further stabilizing complex formation. Additionally, the oxazole moiety can undergo various chemical reactions, allowing for modifications that fine-tune its pharmacological properties. These features make it an attractive scaffold for medicinal chemists seeking to develop next-generation drugs.

Recent studies have explored the pharmacological properties of N'-[5-hydroxy-3-(thiophen-2-yl)pentyl]-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide in vitro and in vivo models. Preliminary findings suggest that this compound exhibits significant inhibitory activity against certain enzymes implicated in cancer cell proliferation. The mechanism of action appears to involve disruption of key signaling pathways that drive tumor growth and survival. Furthermore, the compound has shown promise in reducing inflammation by modulating cytokine production and immune cell function.

The synthesis of N'-[5-hydroxy-3-(thiophen-2-yl)pentyl]-N-(5-methyl-1,2-oxazol-3-yloxy)ethanediamide involves multiple steps that require precise control over reaction conditions and reagent selection. The introduction of the hydroxyl group at the 5-position of the pentyl chain is critical for achieving the desired pharmacological properties. Subsequent functionalization with the thiophene ring and oxazole moiety further refines the molecule's structure and activity profile. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to ensure high yields and purity.

The analytical characterization of this compound has been conducted using state-of-the-art spectroscopic methods including nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopy. These techniques provide detailed information about the molecular structure and purity of the compound. Additionally, X-ray crystallography has been utilized to determine the three-dimensional structure of N'-[5-hydroxy-pentyl]-N-(methyl-thiazolidinone-carboxamido)-acetamide (CAS No: 2034481), offering insights into its conformational preferences and potential interactions with biological targets.

The potential therapeutic applications of N'-[5-hydroxy-pentyl]-N-(methyl-thiazolidinone-carboxamido)-acetamide extend beyond oncology and inflammation. Emerging research suggests that this compound may have neuroprotective properties, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The ability of the molecule to cross the blood-brain barrier is an important consideration for such applications.

In conclusion, N'-[5-hydroxy-pentyl]-N-(methyl-thiazolidinone-carboxamido)-acetamide (CAS No: 2034481) is a structurally complex compound with significant potential in pharmaceutical development. Its unique combination of functional groups makes it an attractive scaffold for designing novel therapeutic agents targeting various diseases. Ongoing research continues to explore its pharmacological properties and mechanisms of action, paving the way for future clinical applications.

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